5-Cyclopentyl-1,3-thiazole
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Overview
Description
5-Cyclopentyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Synthetic Routes and Reaction Conditions:
From Thioamides and α-Haloketones: One common method involves the reaction of thioamides with α-haloketones under solvent-free conditions.
From Chloroacetaldehyde and Thioformamide: Another method involves the combination of chloroacetaldehyde with thioformamide, which forms unsubstituted thiazoles.
Using Phosphorus Pentasulfide and Triethylamine: The reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform produces 5-arylthiazoles in good yield.
Industrial Production Methods:
- Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired thiazole derivatives efficiently .
Types of Reactions:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C5 position due to its electron-rich nature.
Nucleophilic Substitution: The C2 position of the thiazole ring is susceptible to nucleophilic attack, making it a common site for nucleophilic substitution reactions.
Oxidation and Reduction: Thiazole derivatives can also undergo oxidation and reduction reactions, depending on the substituents present on the ring.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and sulfonating agents, often under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as organolithium compounds are used to deprotonate the C2 position, allowing for subsequent reactions with electrophiles like aldehydes and ketones.
Major Products:
- The major products of these reactions include various substituted thiazoles, which can be further functionalized for specific applications .
Chemistry:
- Thiazole derivatives are used as building blocks in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science .
Biology and Medicine:
- Thiazole compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. They are used in the development of drugs such as sulfathiazole (antimicrobial) and tiazofurin (anticancer) .
Industry:
- In the industrial sector, thiazole derivatives are used as dyes, fungicides, and rubber vulcanization accelerators. They are also employed in the production of photographic sensitizers and liquid crystals .
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1,3-thiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, thiazole-based drugs may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . The aromaticity and electron distribution within the thiazole ring play a crucial role in these interactions .
Comparison with Similar Compounds
1,3-Thiazole: The parent compound of the thiazole family, featuring a similar five-membered ring structure with sulfur and nitrogen atoms.
Benzothiazole: A fused ring system containing both benzene and thiazole rings, known for its applications in dyes and pharmaceuticals.
Uniqueness:
- 5-Cyclopentyl-1,3-thiazole is unique due to the presence of the cyclopentyl group, which can influence the compound’s steric and electronic properties. This structural variation can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H11NS |
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Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-cyclopentyl-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-2-4-7(3-1)8-5-9-6-10-8/h5-7H,1-4H2 |
InChI Key |
RFBQKBCUYYWKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=CS2 |
Origin of Product |
United States |
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